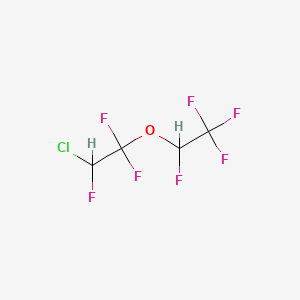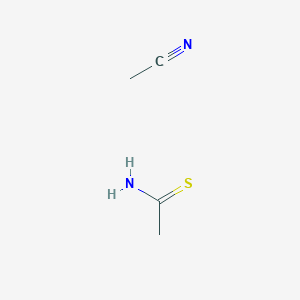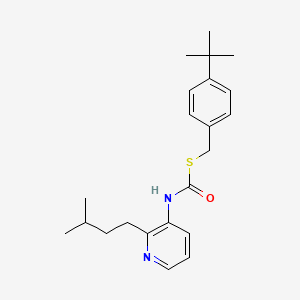
N~1~-Ethylhydrazine-1,2-dicarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-Ethylhydrazine-1,2-dicarbothioamide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazine derivatives and is characterized by the presence of ethyl and thioamide groups
准备方法
The synthesis of N1-Ethylhydrazine-1,2-dicarbothioamide typically involves the reaction of ethylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide group. The reaction mixture is then subjected to reflux, followed by purification steps to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
N~1~-Ethylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thioamide group to an amine group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学研究应用
N~1~-Ethylhydrazine-1,2-dicarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, N1-Ethylhydrazine-1,2-dicarbothioamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
作用机制
The mechanism of action of N1-Ethylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic effects .
相似化合物的比较
N~1~-Ethylhydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide: This compound has similar structural features but with chlorophenyl groups instead of ethyl groups.
1,3,4-Thiadiazole derivatives: These compounds share the thioamide group and have been studied for their antimicrobial properties.
The uniqueness of N1-Ethylhydrazine-1,2-dicarbothioamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
52804-61-2 |
|---|---|
分子式 |
C4H10N4S2 |
分子量 |
178.3 g/mol |
IUPAC 名称 |
1-(carbamothioylamino)-3-ethylthiourea |
InChI |
InChI=1S/C4H10N4S2/c1-2-6-4(10)8-7-3(5)9/h2H2,1H3,(H3,5,7,9)(H2,6,8,10) |
InChI 键 |
XEFLKTWDOPRJLJ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



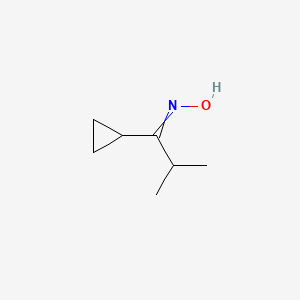
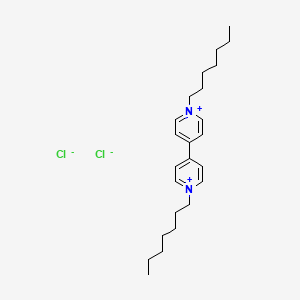

![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647086.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
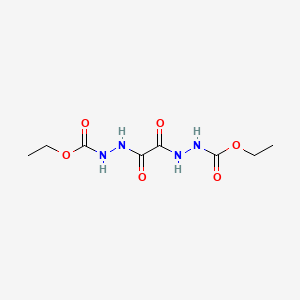
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
